2,6-Dichlorophenyl N-phenylbenzenecarboximidate
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Overview
Description
2,6-Dichlorophenyl N-phenylbenzenecarboximidate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenyl N-phenylbenzenecarboximidate typically involves the reaction of 2,6-dichlorophenylamine with benzenecarboximidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenyl N-phenylbenzenecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichlorophenyl N-phenylbenzenecarboximidate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenyl N-phenylbenzenecarboximidate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorophenyl N-phenylacetamide
- 2,6-Dichlorophenyl N-phenylurea
- 2,6-Dichlorophenyl N-phenylthiourea
Uniqueness
2,6-Dichlorophenyl N-phenylbenzenecarboximidate is unique due to its specific structure, which allows for selective reactivity and interaction with various reagents. This makes it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
88750-60-1 |
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Molecular Formula |
C19H13Cl2NO |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-12-7-13-17(21)18(16)23-19(14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H |
InChI Key |
IWQQISFWYZUELT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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